molecular formula C15H21N5O2 B2484876 5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379978-05-7

5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2484876
CAS No.: 2379978-05-7
M. Wt: 303.366
InChI Key: RHRAAXMBJHJZIU-UHFFFAOYSA-N
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Description

5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety linked to an oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Derivative Synthesis: The piperidine moiety is often prepared by the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with the pyrimidine ring. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring, potentially leading to ring-opened products or hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or fully hydrogenated rings.

Scientific Research Applications

5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: It is used in the study of cellular processes and pathways, given its ability to modulate biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the development of chemical probes to study the function of biological macromolecules.

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-5-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
  • **5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)thiazole
  • **5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)benzimidazole

Uniqueness

The uniqueness of 5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-11-6-16-15(17-7-11)21-10-13-4-3-5-20(8-13)9-14-18-12(2)19-22-14/h6-7,13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRAAXMBJHJZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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